molecular formula C19H19ClN4O B3504238 8-chloro-N-[2-(dimethylamino)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

8-chloro-N-[2-(dimethylamino)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B3504238
M. Wt: 354.8 g/mol
InChI Key: JSXPHPIYQFHFPZ-UHFFFAOYSA-N
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Description

8-chloro-N-[2-(dimethylamino)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 8-chloro-N-[2-(dimethylamino)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps :

Mechanism of Action

The mechanism of action of 8-chloro-N-[2-(dimethylamino)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

8-chloro-N-[2-(dimethylamino)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide can be compared with other similar compounds, such as:

    Chloroquine: A well-known antimalarial drug that also contains a quinoline core.

    Camptothecin: A natural product with a quinoline core that is used as an anticancer agent.

    Mepacrine: Another antimalarial drug with a quinoline core.

Properties

IUPAC Name

8-chloro-N-[2-(dimethylamino)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-24(2)10-9-22-19(25)15-11-17(13-5-4-8-21-12-13)23-18-14(15)6-3-7-16(18)20/h3-8,11-12H,9-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXPHPIYQFHFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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